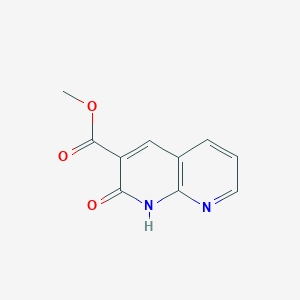

Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-6-3-2-4-11-8(6)12-9(7)13/h2-5H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARKFCNRDVFZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NC1=O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60490968 | |

| Record name | Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60467-73-4 | |

| Record name | Methyl 1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60467-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron(III) chloride (FeCl3). This reaction typically yields the desired compound in moderate to high yields (56-80%) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable processes that ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic structures. It is also utilized in coordination chemistry as a ligand due to its ability to form stable complexes with various metal ions.

Biology

The compound has shown promise in biological assays:

- Antimicrobial Activity : Research indicates that it may inhibit bacterial DNA gyrase, crucial for DNA replication and transcription. This inhibition prevents bacterial growth and proliferation.

- Anticancer Properties : Preliminary studies suggest that it can interfere with topoisomerase II activity, leading to increased apoptosis in cancer cells. The mechanism involves disrupting DNA repair mechanisms essential for cell survival.

Medicine

Derivatives of this compound are being investigated for their therapeutic potential:

- Anti-inflammatory Agents : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Immunomodulatory Agents : The compound's ability to modulate immune responses is under investigation for potential applications in immunotherapy.

Industrial Applications

This compound finds applications beyond research:

- Materials Science : It is used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photophysical properties.

- Pharmaceutical Industry : Its derivatives are explored for their potential as new drug candidates targeting various diseases.

Antimicrobial Activity Study

In a comparative study with similar compounds, this compound demonstrated enhanced efficacy against multiple bacterial strains. The study highlighted its mechanism of action through DNA gyrase inhibition.

Anticancer Research

A study on the anticancer effects of this compound involved testing its derivatives on various cancer cell lines. Results indicated significant cell cycle arrest and apoptosis induction in treated cells compared to control groups.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial DNA gyrase, thereby preventing DNA replication and transcription. In cancer therapy, it may interfere with topoisomerase II, leading to the disruption of DNA repair and cell division processes .

Comparison with Similar Compounds

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

- Structural Difference : Replacement of the methyl ester with an ethyl group.

- Synthesis: Ethyl esters are synthesized via analogous cyclization routes or domino reactions using Morita-Baylis-Hillman acetates .

- Properties: Higher molecular weight (234.21 vs.

- Applications : Used in RNase H inhibitors (e.g., LP7 in HIV-1 research) and as intermediates for further functionalization .

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid

- Structural Difference : Carboxylic acid replaces the ester group.

- Properties : Higher melting point (360°C) and lower solubility in organic solvents compared to esters. The carboxylic acid form exhibits stronger hydrogen-bonding capacity, influencing crystallinity .

- Applications : Primarily used in metal-organic frameworks (MOFs) or as a precursor for salt formation to improve bioavailability .

Substituted Derivatives (e.g., Hydroxy, Benzyloxy, Phenyl Groups)

- Examples :

- Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate : Features a phenyl group at position 1 and a hydroxyl at position 4. This substitution increases molecular weight (310.3) and alters electronic properties, enhancing binding to hydrophobic enzyme pockets .

- Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate : The benzyloxy group improves membrane permeability, making it a key intermediate for HIV-1 integrase inhibitors .

- Synthetic Routes : Microwave-assisted amidation or triflate-mediated dehydroxylation enables efficient derivatization .

Comparative Analysis of Key Properties

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility (LogP) |

|---|---|---|---|

| Methyl ester | 220.20 | ~250 (estimated) | 1.8 |

| Ethyl ester | 234.21 | ~220 | 2.1 |

| Carboxylic acid | 190.16 | 360 | 0.5 |

| Ethyl 4-hydroxy-1-phenyl derivative | 310.30 | >300 | 2.5 |

Data derived from

Biological Activity

Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 60467-73-4) is a heterocyclic compound belonging to the class of 1,8-naphthyridines. Its unique structure features a naphthyridine core with a methyl ester group at the 3-position and a keto group at the 2-position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 60467-73-4 |

| Purity | 95% |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it may inhibit bacterial DNA gyrase, which is crucial for DNA replication and transcription. This inhibition leads to the prevention of bacterial growth and proliferation. In comparative studies with similar compounds, it has shown enhanced efficacy against various bacterial strains.

Anticancer Properties

In the realm of oncology, this compound has been investigated for its potential to interfere with topoisomerase II activity. Topoisomerases are essential for DNA repair and replication; thus, their inhibition can lead to increased apoptosis in cancer cells. Preliminary studies have indicated that this compound may induce cell cycle arrest in cancer cell lines, making it a candidate for further development as an anticancer agent.

The mechanism of action involves interaction with specific molecular targets:

- DNA Gyrase Inhibition : Prevents DNA supercoiling necessary for replication.

- Topoisomerase II Inhibition : Disrupts DNA repair mechanisms leading to cell death.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting its potential application in treating infections caused by resistant strains.

Study on Anticancer Activity

Another study focused on the anticancer effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 20.0 |

The findings revealed that this compound exhibited dose-dependent cytotoxicity across all tested cell lines.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

The synthesis typically involves constructing the 1,8-naphthyridine core via cyclization reactions. A key intermediate, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, is formed by refluxing malonate derivatives in diphenyl ether. Subsequent alkylation or benzylation at the N1 position is achieved using reagents like benzyl chloride or substituted benzyl halides under reflux conditions. Finally, ester hydrolysis or transesterification yields the methyl ester derivative. Reaction monitoring via TLC and structural confirmation via IR spectroscopy are standard practices .

Q. How is the purity and structural integrity of this compound verified in synthetic workflows?

Analytical methods include:

- Thin-layer chromatography (TLC) with solvent systems like CHCl₃:MeOH (4:1) for reaction monitoring.

- Infrared spectroscopy (IR) to confirm functional groups (e.g., C=O stretches at ~1686 cm⁻¹ for keto and amide groups).

- Melting point determination using open capillary methods to assess crystallinity and purity .

Q. What reactivity patterns are observed in this compound?

The compound undergoes nucleophilic substitution at the N1 position and participates in amide bond formation. For example, microwave-assisted reactions with amines in DMF at 140°C yield carboxamide derivatives. The ester group can be hydrolyzed to carboxylic acids under acidic or basic conditions .

Advanced Research Questions

Q. How can computational tools enhance the design of derivatives for biological activity studies?

- In silico ADMET prediction : Tools like SwissADME predict bioavailability, solubility, and blood-brain barrier penetration. For example, logP values <5 are preferred for optimal absorption.

- Molecular docking : Software such as AutoDock Vina evaluates binding affinities to target proteins (e.g., bacterial enzymes or cancer-related kinases). Substituents like halogen atoms or benzyl groups can improve binding via hydrophobic interactions .

Q. How do structural modifications at the N1 or C7 positions influence bioactivity?

- N1 alkylation : Substitution with cyclopropyl or benzyl groups enhances metabolic stability and target selectivity. For instance, ethyl 1-cyclopropyl-7-chloro-6-fluoro derivatives show improved antibacterial activity.

- C7 halogenation : Chlorine or fluorine atoms increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .

Q. What strategies resolve contradictions in crystallographic data for naphthyridine derivatives?

Q. How are spectroscopic contradictions addressed (e.g., unexpected NMR shifts)?

- Variable temperature NMR : Resolves dynamic effects like tautomerism in DMSO-d₆.

- 2D experiments (COSY, HSQC) : Assign overlapping aromatic signals in complex derivatives (e.g., 7-methyl vs. 6-fluoro substituents) .

Methodological Considerations

Q. What are best practices for optimizing reaction yields in naphthyridine synthesis?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 70% yield in 2 hours vs. 24 hours conventionally).

- Purification : CombiFlash silica gel chromatography with gradient elution (hexane:EtOAc) minimizes byproduct contamination .

Q. How are environmental impacts mitigated in large-scale synthesis?

- Solvent selection : Replace diphenyl ether (toxic) with cyclopentyl methyl ether (CPME), a greener alternative.

- Catalytic methods : Use Pd/C for hydrogenation instead of stoichiometric reducing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.